molecular formula C14H10ClNO2 B11981750 2-[(2-Chlorophenyl)methylideneamino]benzoic acid CAS No. 42027-37-2

2-[(2-Chlorophenyl)methylideneamino]benzoic acid

Katalognummer: B11981750
CAS-Nummer: 42027-37-2
Molekulargewicht: 259.69 g/mol
InChI-Schlüssel: YBTFPRVPEDKABZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-Chlorophenyl)methylideneamino]benzoic acid is an organic compound with the molecular formula C14H10ClNO2 It is characterized by the presence of a chlorophenyl group and a benzoic acid moiety linked through a methyleneamino bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chlorophenyl)methylideneamino]benzoic acid typically involves the condensation reaction between 2-chlorobenzaldehyde and anthranilic acid. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The general reaction scheme is as follows:

2-chlorobenzaldehyde+anthranilic acid2-[(2-Chlorophenyl)methylideneamino]benzoic acid\text{2-chlorobenzaldehyde} + \text{anthranilic acid} \rightarrow \text{this compound} 2-chlorobenzaldehyde+anthranilic acid→2-[(2-Chlorophenyl)methylideneamino]benzoic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2-Chlorophenyl)methylideneamino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

2-[(2-Chlorophenyl)methylideneamino]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-[(2-Chlorophenyl)methylideneamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[(2-Bromophenyl)methylideneamino]benzoic acid
  • 2-[(2-Fluorophenyl)methylideneamino]benzoic acid
  • 2-[(2-Methylphenyl)methylideneamino]benzoic acid

Uniqueness

2-[(2-Chlorophenyl)methylideneamino]benzoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s ability to participate in substitution reactions and may also affect its interaction with biological targets.

Eigenschaften

CAS-Nummer

42027-37-2

Molekularformel

C14H10ClNO2

Molekulargewicht

259.69 g/mol

IUPAC-Name

2-[(2-chlorophenyl)methylideneamino]benzoic acid

InChI

InChI=1S/C14H10ClNO2/c15-12-7-3-1-5-10(12)9-16-13-8-4-2-6-11(13)14(17)18/h1-9H,(H,17,18)

InChI-Schlüssel

YBTFPRVPEDKABZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C=NC2=CC=CC=C2C(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.